N-Cbz-4,4'-bipiperidine
Description
Synthesis Analysis
The synthesis of N-Cbz-4,4'-bipiperidine involves multiple steps, including the preparation of bipiperidine scaffolds followed by the introduction of the carbobenzyloxy (Cbz) protecting group. Techniques and strategies for synthesizing piperidine-based compounds, including spiropiperidines, have been extensively reviewed, focusing on methodologies for constructing piperidine rings and introducing functional groups at strategic positions (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its bipiperidine backbone and the Cbz group, which influences its reactivity and interaction with biological targets. The structure-activity relationship (SAR) of piperidine derivatives, including those similar to this compound, is crucial for understanding their pharmacological potential and designing compounds with desired biological activities (Vitaku, Smith, & Njardarson, 2014).
properties
IUPAC Name |
benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVUJHYDUORFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450621 | |
Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109397-72-0 | |
Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the role of N-Cbz-4,4'-bipiperidine hydrochloride in the synthesis described in the paper?
A1: this compound hydrochloride acts as the nucleophile in the palladium-catalyzed aminocarbonylation reaction. It reacts with the 7-bromo or 7-iodo-1,4-benzodiazepine substrate in the presence of a palladium catalyst and carbon monoxide. This results in the formation of a new carbon-nitrogen bond, effectively introducing the 7-(4,4'-bipiperidinylcarbonyl) moiety into the benzodiazepine structure [].
Q2: Are there alternative methods for introducing the 7-(4,4'-bipiperidinylcarbonyl) group, and how does the palladium-catalyzed approach compare?
A2: While alternative methods might exist, the research highlights the efficiency of the palladium-catalyzed aminocarbonylation reaction for this specific transformation []. This approach offers advantages in terms of reaction yield and selectivity, potentially outperforming other synthetic routes. Further research would be needed to directly compare this method with other potential synthetic strategies.
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